4-Methoxy-N-(pent-4-en-1-yl)benzamide
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Overview
Description
4-Methoxy-N-(pent-4-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a pent-4-en-1-yl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(pent-4-en-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with pent-4-en-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pent-4-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH) or a carbonyl group (C=O).
Reduction: The amide functional group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(pent-4-en-1-yl)benzamide or 4-formyl-N-(pent-4-en-1-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(pent-4-en-1-yl)aniline.
Substitution: Formation of 4-substituted-N-(pent-4-en-1-yl)benzamides with various functional groups.
Scientific Research Applications
4-Methoxy-N-(pent-4-en-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(pent-4-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxy-N-(pent-4-en-1-yl)benzamide can be compared with other similar compounds, such as:
4-Methoxy-N-(4-methylbenzyl)benzamide: This compound has a similar structure but with a different substituent on the nitrogen atom. It may exhibit different chemical and biological properties due to the variation in the substituent.
4-Methoxy-N-(phenylmethylene)benzamide: This compound has a phenylmethylene group instead of a pent-4-en-1-yl group. The presence of the phenylmethylene group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
113261-21-5 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-methoxy-N-pent-4-enylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-3-4-5-10-14-13(15)11-6-8-12(16-2)9-7-11/h3,6-9H,1,4-5,10H2,2H3,(H,14,15) |
InChI Key |
IPGNVPIOPPZNMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC=C |
Origin of Product |
United States |
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